molecular formula C8H9BrN2O B064916 5-Bromo-N-ethylnicotinamide CAS No. 173999-48-9

5-Bromo-N-ethylnicotinamide

Cat. No.: B064916
CAS No.: 173999-48-9
M. Wt: 229.07 g/mol
InChI Key: LBNZQARQDQMTGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethylnicotinamide typically involves the bromination of nicotinamide followed by N-alkylation. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-ethylnicotinamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A precursor to 5-Bromo-N-ethylnicotinamide, it is a form of vitamin B3 with various biological activities.

    5-Bromonicotinamide: Similar to this compound but lacks the ethyl group on the nitrogen atom.

    N-Ethylnicotinamide: Similar but without the bromine atom at the 5-position.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-Bromo-N-ethylnicotinamide (5-Br-N-Et-Nic) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a bromine atom at the 5-position and an ethyl group attached to the nitrogen atom. Its molecular formula is C9H10BrN3OC_9H_{10}BrN_3O, with a molecular weight of approximately 229.1 g/mol. The structure allows for various biochemical interactions that contribute to its biological activity.

Target Enzymes

The primary target for this compound is the GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in cellular processes such as DNA repair, gene regulation, and apoptosis through ADP-ribosylation pathways.

Mode of Action

The compound is believed to interact with its target enzyme, potentially altering its function or activity. Although the exact biochemical pathways affected by 5-Br-N-Et-Nic are not fully elucidated, it may influence critical cellular processes that are regulated by ADP-ribosylation.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its role as a protein kinase inhibitor has been particularly highlighted, suggesting its potential in modulating cell cycle control and other critical cellular processes .

Antimicrobial Properties

In vitro studies have demonstrated that 5-Br-N-Et-Nic possesses antimicrobial activity against various pathogens. This includes efficacy against bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Potential

The compound's ability to inhibit protein kinases positions it as a promising candidate in cancer therapy. Studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Data Tables

The following table summarizes the biological activities and interactions of this compound compared to related compounds:

CompoundBromination PositionEthyl SubstituentBiological Activity
This compound 5YesProtein kinase inhibitor
5-Bromonicotinamide5NoModerate activity
6-Bromo-N-ethylnicotinamide6YesSimilar activity
N-Ethylpyridine-3-carboxamideNoneYesLower activity

This table illustrates how the specific combination of bromination and ethyl substitution enhances the binding properties and biological activities of 5-Br-N-Et-Nic compared to its analogs.

Study on Anticancer Activity

A recent study focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways. The study highlighted its potential as a therapeutic agent in oncology .

Antimicrobial Efficacy Evaluation

Another investigation assessed the antimicrobial efficacy of 5-Br-N-Et-Nic against common bacterial pathogens. The compound exhibited strong inhibitory effects, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies.

Properties

IUPAC Name

5-bromo-N-ethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNZQARQDQMTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622012
Record name 5-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-48-9
Record name 5-Bromo-N-ethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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